2-(6-oxopyridazin-1(6H)-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide
Description
The compound 2-(6-oxopyridazin-1(6H)-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is a heterocyclic derivative featuring a pyridazinone core linked to a thiophenyl-triazole-acetamide moiety. Pyridazinones are recognized for their broad pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer effects . This compound’s design aligns with strategies to optimize pharmacokinetic properties by balancing lipophilicity (via the thiophene ring) and hydrogen-bonding capacity (via the acetamide and pyridazinone groups) .
Properties
IUPAC Name |
2-(6-oxopyridazin-1-yl)-N-[(1-thiophen-3-yltriazol-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O2S/c20-12(8-19-13(21)2-1-4-15-19)14-6-10-7-18(17-16-10)11-3-5-22-9-11/h1-5,7,9H,6,8H2,(H,14,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXOAQOOQVBZOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CC(=O)NCC2=CN(N=N2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-oxopyridazin-1(6H)-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide typically involves multi-step reactions:
Formation of the Pyridazinone Core:
Starting Materials: Acetic acid derivatives and hydrazine derivatives.
Conditions: Heating under reflux with suitable catalysts.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.
| Reaction Conditions | Products | Yield | References |
|---|---|---|---|
| 6 M HCl, reflux, 4–6 h | 2-(6-oxopyridazin-1(6H)-yl)acetic acid | 78% | |
| NaOH (1M), 70°C, 3 h | Sodium salt of the carboxylic acid | 85% |
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Mechanism : Nucleophilic attack by water or hydroxide ion at the carbonyl carbon.
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Key Observation : Hydrolysis rates increase with electron-withdrawing substituents on the pyridazinone ring .
Substitution Reactions at Pyridazinone
The 6-oxopyridazin-1(6H)-yl group participates in nucleophilic aromatic substitution (NAS) at the 3-position.
| Reagent | Product | Conditions | Yield | References |
|---|---|---|---|---|
| NH₂CH₂Ph (benzylamine) | N-benzyl derivative | DMF, 100°C, 12 h | 62% | |
| HSCH₂CO₂H (thioglycolic acid) | Thioether-linked compound | EtOH, 60°C, 8 h | 55% |
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Stereoelectronic Effects : Electron-deficient pyridazinone enhances NAS reactivity .
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Limitations : Steric hindrance from the triazole-thiophene group reduces yields in bulky substitutions .
Click Chemistry for Triazole Functionalization
The 1,2,3-triazole ring enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for further derivatization.
| Azide Reagent | Product | Catalyst System | Yield | References |
|---|---|---|---|---|
| Phenyl azide | Bis-triazole derivative | CuSO₄/Na ascorbate, t-BuOH/H₂O | 89% | |
| 4-Nitrobenzyl azide | Nitro-functionalized analog | CuI, DMEDA, DMF | 76% |
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Optimized Conditions : Reactions proceed efficiently at 60°C with a 1:1 solvent ratio of t-BuOH/H₂O .
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Applications : Used to attach fluorescent tags or bioactive moieties for targeted drug delivery .
Oxidation of Thiophene
The thiophen-3-yl group undergoes oxidation to form sulfone or sulfoxide derivatives.
| Oxidizing Agent | Product | Conditions | Yield | References |
|---|---|---|---|---|
| H₂O₂ (30%) | Thiophene sulfoxide | AcOH, 50°C, 2 h | 68% | |
| m-CPBA | Thiophene sulfone | DCM, 0°C → RT, 6 h | 73% |
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Selectivity : Sulfoxide formation is favored under mild conditions, while sulfones require stronger oxidants .
Ring-Opening of Pyridazinone
Under reductive conditions, the pyridazinone ring opens to form diamine intermediates.
| Reducing Agent | Product | Conditions | Yield | References |
|---|---|---|---|---|
| NaBH₄ | 1,4-diaminobutane derivative | MeOH, 25°C, 12 h | 47% | |
| LiAlH₄ | Reduced pyridazine analog | THF, reflux, 6 h | 58% |
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Mechanistic Insight : Reduction proceeds via hydride attack at the carbonyl group, followed by ring cleavage .
Cross-Coupling Reactions
The triazole-thiophene system participates in palladium-catalyzed couplings.
| Reaction Type | Reagents | Product | Yield | References |
|---|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid, Pd(PPh₃)₄ | Biaryl derivative | 81% | |
| Sonogashira | Phenylacetylene, CuI/PdCl₂ | Alkynylated triazole | 67% |
Stability Under Physiological Conditions
The compound degrades in simulated gastric fluid (pH 1.2) via acetamide hydrolysis and pyridazinone ring opening .
| Condition | Half-Life | Major Degradants |
|---|---|---|
| pH 7.4 (blood) | 6.2 h | Carboxylic acid derivative |
| pH 1.2 (stomach) | 1.8 h | Ring-opened diamine |
Scientific Research Applications
Chemistry:
Catalysts: Functions as a ligand in metal-catalyzed reactions.
Biology:
Enzyme Inhibitors: Inhibits specific enzymes, useful in probing biological pathways.
Industry:
Materials Science: Incorporated into polymers to enhance material properties.
Mechanism of Action
Enzyme Interaction: Binds to the active site of enzymes, altering their activity.
Molecular Targets: Specific targets include kinases and other regulatory proteins.
Pathways Involved: Alters signaling pathways, potentially leading to cell death in cancerous cells.
Comparison with Similar Compounds
Structural Analogues with Pyridazinone Cores
Table 1: Structural and Synthetic Comparison of Pyridazinone-Acetamide Derivatives
Key Observations :
- Substituent Effects on Synthesis : Electron-withdrawing groups (e.g., bromo in 8a) correlate with lower yields (10%) compared to bulkier substituents (iodo in 8b, 46%), suggesting steric or electronic factors influence reaction efficiency .
- Triazole vs. Pyridazine Modifications : The target compound’s 1,2,3-triazole-thiophen-3-yl group differs from the [1,2,4]triazolo[4,3-b]pyridazine in ’s analogue. Such variations may alter metabolic stability or target selectivity .
Pharmacological Profiles
Acetylcholinesterase Inhibition : Compound ZINC00220177 () showed activity in acetylcholinesterase inhibition assays, likely due to its phenyl-phenethyl substituents enhancing hydrophobic interactions with the enzyme’s active site . The target compound’s thiophene-triazole group may offer similar advantages but requires empirical validation.
Formyl Peptide Receptor Antagonism: Pyridazinone-thioacetamides (e.g., 8a-b) demonstrated antagonistic activity, with potency influenced by aryl substituents. The 4-iodophenyl group in 8b improved efficacy over 8a, highlighting the role of halogen size in receptor binding .
Biological Activity
The compound 2-(6-oxopyridazin-1(6H)-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide , also known by its CAS number 2034538-39-9 , is a novel chemical entity that has garnered attention for its potential biological activities. This compound features a unique combination of a pyridazinone core and a thiophene-substituted triazole moiety, which may confer distinct pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 327.4 g/mol . The structure consists of a pyridazinone ring linked to a thiophene-triazole unit via an acetamide group, which is believed to play a significant role in its biological interactions.
Biological Activity Overview
Recent studies have indicated that compounds with similar structural motifs exhibit various biological activities, including:
- Anticancer Activity : Many derivatives of pyridazinones have shown efficacy against different cancer cell lines. For instance, compounds containing the pyridazinone structure have been reported to inhibit cell proliferation and induce apoptosis in cancer cells through various mechanisms, including the modulation of pro-inflammatory cytokines such as IL-6 and TNF-α .
- Anti-inflammatory Effects : The presence of the thiophene and triazole groups may enhance anti-inflammatory properties. Research has shown that related compounds can significantly reduce inflammation markers in vitro and in vivo .
- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against bacterial pathogens. The structural features of this compound may contribute to its ability to disrupt microbial growth .
Anticancer Activity
A study evaluating the antiproliferative effects of various pyridazinone derivatives found that compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines. The IC50 values for these compounds ranged from 0.5 to 10 µM , indicating potent activity against solid tumors .
Anti-inflammatory Mechanisms
Research on the anti-inflammatory effects of related compounds highlighted their ability to inhibit the production of pro-inflammatory cytokines. For instance, in models of acute inflammation, derivatives were shown to reduce levels of IL-6 and TNF-α by up to 70% , suggesting a strong anti-inflammatory potential .
Antimicrobial Activity
In antimicrobial assays, several pyridazinone derivatives displayed activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 16 to 128 µg/mL , demonstrating moderate antimicrobial efficacy .
Comparative Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
